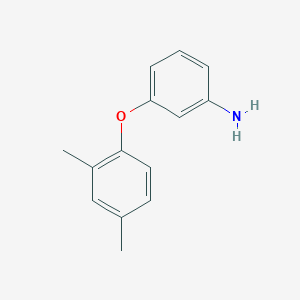

3-(2,4-Dimethylphenoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

3-(2,4-dimethylphenoxy)aniline |

InChI |

InChI=1S/C14H15NO/c1-10-6-7-14(11(2)8-10)16-13-5-3-4-12(15)9-13/h3-9H,15H2,1-2H3 |

InChI Key |

FYEYAWFWGQBSED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 2,4 Dimethylphenoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 3-(2,4-Dimethylphenoxy)aniline, identifies two primary strategic disconnections, which form the basis for the most common synthetic approaches.

Disconnection A: C(aryl)-O Bond: This disconnection breaks the ether linkage, leading to two primary precursors: 3-aminophenol (B1664112) and a suitably activated 2,4-dimethylphenyl halide (e.g., 1-bromo-2,4-dimethylbenzene (B107640) or 1-iodo-2,4-dimethylbenzene). This strategy forms the ether bond as a key step.

Disconnection B: C(aryl)-N Bond: This disconnection severs the bond to the nitrogen atom. This approach starts with a pre-formed diaryl ether, such as 1-halo-3-(2,4-dimethylphenoxy)benzene, and introduces the amino group in the final step. The precursors for this route are 2,4-dimethylphenol (B51704) and a 1,3-dihalobenzene or 3-halophenol, which are used to construct the diaryl ether intermediate before amination.

These two disconnections pave the way for the application of classical and modern coupling reactions.

Classical Synthetic Pathways

Traditional methods for constructing the C-O-C and C-N linkages in molecules like this compound have heavily relied on metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classical method for forming aryl-aryl ether and aryl-amine bonds using a copper catalyst. wikipedia.org Traditionally, these reactions require stoichiometric amounts of copper powder and harsh conditions, including high temperatures (often over 200°C) and high-boiling polar solvents like DMF or nitrobenzene. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, two Ullmann-type approaches are feasible:

C-O Coupling: Reacting the sodium or potassium salt of 2,4-dimethylphenol with a 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-iodoaniline).

Goldberg Reaction (C-N Coupling): The C-N bond forming variant of the Ullmann reaction could involve coupling 3-(2,4-dimethylphenoxy)bromide with an amine source. wikipedia.org

Modern modifications of the Ullmann reaction utilize soluble copper(I) salts (e.g., CuI) with ligands such as phenanthroline or amino acids, which allow for lower reaction temperatures and catalytic amounts of copper. wikipedia.orgorganic-chemistry.orgnih.gov

Table 1: Typical Conditions for Ullmann-Type Reactions

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 3-Iodoaniline, 1-Bromo-2,4-dimethylbenzene | Electrophile |

| Nucleophile | 2,4-Dimethylphenol, 3-Aminophenol | Nucleophile |

| Copper Source | CuI, Cu Powder, Cu₂O | Catalyst |

| Ligand | Phenanthroline, L-Proline | Catalyst activator |

| Base | K₂CO₃, Cs₂CO₃, KOH | Deprotonates nucleophile |

| Solvent | DMF, N-Methylpyrrolidone (NMP), Pyridine | High-boiling polar solvent |

| Temperature | 100-220 °C | Reaction condition |

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds, largely replacing harsher methods like the Goldberg reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction offers milder conditions, broader substrate scope, and higher functional group tolerance. wikipedia.orgorganic-chemistry.org

This method is most strategically applied following Disconnection B, where a pre-formed aryl halide or triflate is coupled with an amine. The synthesis would involve:

Preparation of 1-bromo-3-(2,4-dimethylphenoxy)benzene via an initial Ullmann or Williamson ether synthesis from 1,3-dibromobenzene (B47543) and 2,4-dimethylphenol.

Subsequent Buchwald-Hartwig amination using ammonia (B1221849) or a protected ammonia equivalent (like benzophenone (B1666685) imine or LiN(SiMe₃)₂) to install the aniline (B41778) moiety. organic-chemistry.org

The success of the reaction is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. wikipedia.orgorgsyn.org Sterically hindered and electron-rich phosphine ligands are often required. beilstein-journals.org

Table 2: Common Reagents for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source |

| Ligand | X-Phos, BINAP, DPPF, P(t-Bu)₃ | Stabilizes Pd(0) and facilitates catalytic cycle |

| Base | NaOt-Bu, KOt-Bu, K₃PO₄ | Activates the amine/amide |

| Amine Source | Ammonia, Benzophenone imine, LiN(SiMe₃)₂ | Nucleophile |

| Solvent | Toluene, Dioxane, tert-Butanol | Aprotic or polar aprotic solvent |

| Temperature | 80-120 °C | Reaction condition |

Nucleophilic aromatic substitution (SNAr) is another fundamental pathway for forming aryl ether bonds. dalalinstitute.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of a leaving group. smolecule.commasterorganicchemistry.com

For this mechanism to be efficient, the aromatic ring bearing the leaving group must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions. dalalinstitute.comjuniperpublishers.com To synthesize this compound, a potential SNAr route could involve:

Reaction of 2,4-dimethylphenoxide with an activated aryl halide such as 1-fluoro-3-nitrobenzene. The fluorine atom is an excellent leaving group for SNAr reactions.

The resulting nitro-substituted diaryl ether, 3-(2,4-dimethylphenoxy)-1-nitrobenzene, would then be reduced to the target aniline. Standard reducing agents like H₂/Pd/C, SnCl₂, or iron in acidic media are effective for this transformation.

This multi-step process, while viable, is less direct than a single cross-coupling step unless the activated precursors are readily available. researchgate.net

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry focus on improving reaction efficiency, reducing waste, and lowering energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the cross-coupling methods discussed above. nih.gov The use of microwave irradiation can dramatically reduce reaction times from many hours to mere minutes and often leads to higher product yields and cleaner reaction profiles. beilstein-journals.orgbibliotekanauki.pl

Both Ullmann and Buchwald-Hartwig reactions have been successfully adapted to microwave protocols. beilstein-journals.orgresearchgate.net For the synthesis of this compound, employing microwave heating could offer significant advantages:

Accelerated Ullmann Condensation: Microwave heating can overcome the high activation energy of the traditional Ullmann reaction, allowing for faster C-O bond formation.

Efficient Buchwald-Hartwig Amination: Microwave irradiation can enhance the rate of the catalytic cycle in Buchwald-Hartwig aminations, enabling rapid C-N bond formation, often with lower catalyst loading. beilstein-journals.orgmdpi.com

This approach aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of less hazardous solvents. nih.gov

Flow Chemistry Applications for Continuous Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of diaryl ethers, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and potential for scalability. beilstein-journals.org While specific studies on the continuous flow synthesis of this compound are not prevalent, the synthesis of analogous diaryl ethers has been successfully translated from batch to flow processes.

For instance, the SNAr reaction of phenols with activated aryl halides has been performed in microreactors, drastically reducing reaction times from minutes to seconds compared to batch microwave conditions. beilstein-journals.org A theoretical continuous flow setup for the synthesis of this compound could involve pumping solutions of 2,4-dimethylphenol and an activated 3-halo-nitrobenzene derivative with a base through a heated microreactor, followed by an in-line reduction of the nitro group to the desired aniline. This approach allows for precise control over reaction parameters, leading to high yields and purity. The ability to safely handle intermediates like aryldiazonium salts in flow systems also opens up alternative synthetic routes from anilines.

Photocatalytic and Electrocatalytic Methodologies

Recent advancements in synthetic chemistry have explored photocatalytic and electrocatalytic methods for C-O and C-N bond formation, offering milder and more sustainable alternatives to traditional thermal methods.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. nih.govresearchgate.net For the synthesis of diaryl ether anilines, photocatalytic methods can be applied to either the C-O or C-N bond formation step. For example, photocatalytic C-N coupling reactions of aryl halides with anilines have been achieved using dual photoredox/Ni(II) catalysis. rsc.org Another approach involves the photocatalytic synthesis of 2,3-diamines from anilines, demonstrating the potential for novel C-N bond formations under mild, light-driven conditions. rsc.org While a direct photocatalytic synthesis of this compound has not been detailed, the principles can be applied. A plausible route could involve the photocatalytic coupling of 3-aminophenol with a suitable 2,4-dimethylphenyl-based coupling partner.

Electrocatalysis: Electrochemical synthesis provides a reagent-free method for oxidation and reduction, driven by an electric current. beilstein-journals.org This approach can be used for the synthesis of aromatic amines through the reduction of nitroaromatic compounds. google.com For a molecule like this compound, a potential electrocatalytic step would be the reduction of a nitro precursor, such as 1-(3-nitrophenoxy)-2,4-dimethylbenzene. This can be achieved with high selectivity and efficiency, avoiding the use of chemical reducing agents.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for sustainable industrial processes. dataintelo.comdataintelo.commdpi.com This involves the careful selection of solvents and catalysts to minimize waste and environmental impact.

Traditional Ullmann reactions often require high-boiling polar aprotic solvents like DMF or NMP, which pose environmental and health risks. wikipedia.org Green chemistry encourages the use of safer, more environmentally benign solvents. For Ullmann-type reactions, deep eutectic solvents (DESs) have been explored as recyclable and environmentally friendly reaction media, allowing for mild reaction conditions in the absence of additional ligands. nih.govfrontiersin.org Water is another highly desirable green solvent, and some Ullmann aminations have been successfully performed in water. Furthermore, supercritical carbon dioxide (scCO2) has been used as a solvent for the synthesis of diaryl ethers, offering a non-toxic and non-flammable alternative. mdpi.com

The following table summarizes alternative solvents used in diaryl ether and aniline synthesis, reflecting green chemistry principles.

| Solvent Type | Example Solvent | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent | Choline Chloride/Glycerol (ChCl/Gly) | Ullmann Amine Synthesis | Recyclable, biodegradable, mild conditions | nih.govfrontiersin.org |

| Supercritical Fluid | Supercritical CO2 (scCO2) | Diaryl Ether Synthesis | Non-toxic, non-flammable, easy removal | mdpi.com |

| Aqueous | Water | Ullmann Amination | Abundant, non-toxic, safe | nih.gov |

A key aspect of green chemistry is the development of efficient and recyclable catalysts to minimize waste and cost. For the synthesis of diaryl ethers and anilines, significant progress has been made in creating heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Examples include copper ferrite (B1171679) (CuFe2O4) nanoparticles, which are magnetic and can be recovered using an external magnet. researchgate.net These have been shown to be effective for Ullmann C-O coupling reactions. researchgate.net Another approach is the immobilization of copper catalysts on supports like alumina (B75360) or in organic-inorganic hybrid materials. nih.govorganic-chemistry.org Similarly, palladium catalysts supported on materials like zirconium metal-organic frameworks (MOFs) have been developed for diaryl ether synthesis. researchgate.net The use of such recyclable catalysts is a significant step towards the green synthesis of compounds like this compound. mdpi.com

The table below presents examples of recyclable catalysts used in the synthesis of related compounds.

| Catalyst System | Reaction Type | Key Features | Recyclability | Reference |

|---|---|---|---|---|

| Copper Ferrite (CuFe2O4) Nanoparticles | Ullmann C-O Coupling | Magnetic, easily separable, low cost | Recyclable with an external magnet | researchgate.net |

| CuO on Alumina | Ullmann C-O Coupling | Heterogeneous, stable | Reusable for several runs | nih.gov |

| Pd on Zirconium MOF (UiO-66-NH2) | Diaryl Ether Synthesis | Supported ionic liquid with Pd NPs | Recyclable | researchgate.net |

| CuI-tsc/MWCNT | Ullmann C-N Coupling | Heterogeneous, low leaching | Recyclable for several runs | mdpi.com |

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters such as temperature, base, and ligand is critical for maximizing the yield and purity of the desired product. For the synthesis of this compound, this would typically involve fine-tuning either an Ullmann or Buchwald-Hartwig type reaction.

In a typical Ullmann condensation for the synthesis of 3-phenoxyaniline (B129670) from 3-bromoaniline and phenol (B47542), a temperature of 140°C was required in the presence of CuCl, 1-butyl-1H-imidazole as a ligand, and K2CO3 as the base, affording a 90% yield. chemicalbook.com The choice of base is also crucial, with strong bases like K2CO3 or Cs2CO3 often being necessary to deprotonate the phenol.

In copper-catalyzed Ullmann reactions , a variety of ligands have been developed to allow for milder reaction conditions compared to the traditional ligand-free, high-temperature protocols. wikipedia.org For the synthesis of diaryl ethers, ligands such as N,N-dimethylglycine and picolinic acid have been shown to be effective. nih.gov In the synthesis of 3-phenoxyaniline, 1-butyl-1H-imidazole was used successfully. chemicalbook.com

In palladium-catalyzed Buchwald-Hartwig reactions , the development of sterically hindered and electron-rich phosphine ligands has been transformative. wikipedia.orgorganic-chemistry.org Ligands like 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (B1312855) (t-BuXPhos) have enabled the coupling of a wide range of aryl halides and phenols under relatively mild conditions. organic-chemistry.orgacs.org The steric bulk of these ligands is thought to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. acs.org The choice of ligand can be tailored to the specific substrates; for example, different ligands may be optimal for electron-rich versus electron-poor aryl halides. organic-chemistry.org

The following table details the impact of different ligands on the synthesis of diaryl ethers, which is the core structural motif in this compound.

| Catalyst System | Ligand | Reaction Type | Effect/Observation | Reference |

|---|---|---|---|---|

| Copper(I) Chloride | 1-Butyl-1H-imidazole | Ullmann C-O Coupling | Effective for synthesis of 3-phenoxyaniline. | chemicalbook.com |

| Copper(I) Iodide | N,N-Dimethylglycine | Ullmann C-O Coupling | Allows for lower reaction temperatures (90°C). | organic-chemistry.org |

| Palladium(II) Acetate | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos) | Buchwald-Hartwig C-O Coupling | Highly effective for a broad range of aryl halides and phenols due to steric bulk. | organic-chemistry.orgacs.org |

| [(cinnamyl)PdCl]2 | Biarylphosphine ligands | Buchwald-Hartwig C-O Coupling | Successful synthesis of various diaryl ethers. | researchgate.net |

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthetic reactions that produce this compound are highly sensitive to temperature and pressure. These parameters directly influence reaction rates, yields, and the formation of potential byproducts.

Pressure: Pressure typically becomes a significant factor when using volatile solvents or reagents, or in sealed-vessel systems like microwave reactors. In such systems, the autogenous pressure generated at elevated temperatures can help maintain reactants in the liquid phase, increasing their effective concentration and accelerating the reaction. In industrial-scale continuous flow processes, pressure is precisely controlled to ensure consistent reaction conditions and enhance safety. While standard atmospheric pressure is sufficient for many lab-scale syntheses in open flasks, controlled pressure environments are crucial for optimizing reactions involving gaseous reagents like ammonia or for preventing the boiling of low-boiling-point solvents. organic-chemistry.orgresearchgate.net

Table 2: Influence of Temperature and Pressure on Reaction Parameters

| Parameter | Effect of Increasing Temperature | Effect of Increasing Pressure |

|---|---|---|

| Reaction Rate | Increases (up to an optimal point) researchgate.net | Generally increases reaction rate in sealed systems by raising boiling points and concentrations. |

| Yield | Can increase or decrease depending on side reactions and thermal stability. researchgate.net | Can improve yield by preventing loss of volatile reactants. |

| Selectivity | May decrease at very high temperatures due to byproduct formation. researchgate.net | Can influence selectivity in reactions involving gaseous components. researchgate.net |

| Catalyst Stability | Can lead to catalyst decomposition above optimal temperatures. | Generally has a lesser direct effect on catalyst stability compared to temperature. |

Synthesis of Isotopic Labelled Analogues for Mechanistic Probes

The synthesis of isotopically labeled analogues of this compound is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. symeres.com Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecular structure without altering its chemical properties, serving as tracers that can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). symeres.com

The synthesis of these labeled compounds is generally achieved by using a commercially available labeled precursor in one of the standard synthetic routes. symeres.com

¹⁵N-Labeling: To create ¹⁵N-[this compound], one could start with a ¹⁵N-labeled aniline derivative, such as ¹⁵N-aniline or ¹⁵N-3-bromoaniline. sioc-journal.cn The labeled nitrogen atom allows researchers to track the aniline fragment throughout the coupling reaction, confirming its incorporation into the final product and helping to identify any nitrogen-containing intermediates or byproducts.

¹³C-Labeling: Carbon-13 labeling can be introduced at specific positions in either the aniline or the phenoxy ring by using precursors like ¹³C-labeled phenol or ¹³C-labeled benzene (B151609) derivatives. nih.gov This is particularly useful for tracking bond formations and rearrangements within the carbon skeleton during the reaction.

Deuterium (²H)-Labeling: Incorporating deuterium at specific C-H bonds, for example on the aromatic rings, allows for the study of the kinetic isotope effect (KIE). symeres.com A significant change in the reaction rate when a C-H bond is replaced by a C-D bond can indicate that the cleavage of this bond is part of the rate-determining step of the reaction mechanism. For instance, deuterating the C-H bond ortho to the halide in the Buchwald-Hartwig reaction could provide insight into the oxidative addition step.

These labeled analogues are indispensable for detailed mechanistic investigations, providing definitive evidence for proposed reaction pathways and the roles of various intermediates in the catalytic cycle. symeres.comgoogle.com

Chemical Reactivity and Mechanistic Studies of 3 2,4 Dimethylphenoxy Aniline

Reactivity of the Amino Functional Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile and a weak base, defining its primary modes of reactivity.

The nucleophilic character of the primary amino group in 3-(2,4-Dimethylphenoxy)aniline allows it to readily participate in reactions with various electrophiles, leading to the formation of N-C and N-S bonds.

Acylation: The compound is expected to react with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-[3-(2,4-dimethylphenoxy)phenyl]acetamide. This reaction typically proceeds readily, often in the presence of a weak base to neutralize the HCl byproduct. An electrochemical approach for the synthesis of 3-acyl indoles from p-methoxy anilines suggests the versatility of acylation reactions involving aniline (B41778) derivatives researchgate.net.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products latech.edu. More controlled, modern methods, such as photocatalysis, have been developed for the selective alkylation of C(sp3)−H bonds alpha to the nitrogen in N-alkyl anilines scispace.com. Reductive amination, involving the reaction with a carbonyl compound followed by reduction, offers a more selective route to N-alkylated products.

Arylation: N-Arylation can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide. However, direct C-H arylation of the aniline ring can be a competing process nih.gov. Transition-metal-free methods for the direct ortho-arylation of anilines using benzyne (B1209423) intermediates have also been developed nih.gov.

Table 1: General Reactions of the Amino Group in Aniline Derivatives

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-Aryl Amide |

| Alkylation | Methyl Iodide | N-Alkylated Aniline |

| Arylation | Phenyl Bromide (Pd-cat.) | N-Arylated Aniline |

The primary aromatic amino group of this compound is a key functional group for the formation of diazonium salts. Aniline and its derivatives react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0–5 °C), to produce an arenediazonium salt noaa.govchemguide.co.uk.

The resulting diazonium salt of this compound would be a highly versatile intermediate. Diazonium salts can undergo two main classes of reactions:

Substitution Reactions: The diazonio group (-N2+) is an excellent leaving group (as N2 gas) and can be replaced by a wide variety of nucleophiles, including -OH, -I, -CN, and -H chemguide.co.ukglobalresearchonline.net. This provides a powerful synthetic route to introduce functionalities onto the aniline ring that are otherwise difficult to install.

Coupling Reactions: In a reaction known as azo coupling, the diazonium ion acts as an electrophile and attacks another electron-rich aromatic ring, such as a phenol (B47542) or another aniline, to form an azo compound (R-N=N-R') wikipedia.orgresearchgate.net. These azo compounds are often brightly colored and are widely used as dyes globalresearchonline.netwikipedia.org. The reaction between the diazonium salt of this compound and an activated aromatic compound would be expected to yield a complex azo dye.

Table 2: Examples of Diazo Coupling Reactions with Aniline Derivatives

| Diazonium Salt from: | Coupling Agent | Resulting Azo Compound Class |

|---|---|---|

| Aniline | Phenol | Hydroxyazobenzene |

| p-Nitroaniline | Barbituric Acid | Azo Dye |

| Aniline | 2-Naphthol | Azo Dye |

Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases mdpi.com. The reaction of this compound with an aldehyde or ketone would proceed via a nucleophilic addition of the amino group to the carbonyl carbon, forming an unstable hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the stable imine product mdpi.com.

This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. The formation of imines is a fundamental transformation in organic chemistry, and the resulting C=N double bond can be further reduced to form a stable secondary amine, a process known as reductive amination. Studies on the condensation of substituted anilines with various aldehydes have shown the formation of a variety of products, including stable hemiaminals and Schiff bases, depending on the reactants and reaction conditions mdpi.comresearchgate.netdtic.mil.

Reactivity of the Aromatic Rings

The molecule contains two distinct aromatic rings, both of which are susceptible to electrophilic attack due to the presence of activating substituents. The regiochemical outcome of such reactions is governed by the directing effects of the substituents on each ring.

The reactivity and orientation of electrophilic aromatic substitution (EAS) are influenced by the substituents on each ring.

Aniline Ring: This ring is substituted with the strongly activating, ortho-, para-directing amino group (-NH2) and the deactivating, meta-directing phenoxy group (-OAr). The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. Since the para position is occupied by the phenoxy group, substitution is expected to occur primarily at the two ortho positions (C2 and C6). However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH3+), which is a strongly deactivating and meta-directing group. This can change the substitution pattern significantly.

Dimethylphenoxy Ring: This ring is activated by three substituents: the ether oxygen (-OAr) and two methyl groups (-CH3). All three are ortho-, para-directing groups. The ether oxygen is a strong activator, while the methyl groups are moderate activators. The directing effects of these groups are cooperative, strongly activating the positions ortho and para to the oxygen and methyl groups. The most likely positions for electrophilic attack would be those activated by multiple groups and are sterically accessible.

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials wpi.edumdpi.com. For aniline derivatives, the amino group can serve as a directing group, facilitating the selective functionalization of C-H bonds at the ortho position through the formation of a palladacycle intermediate nih.govresearchgate.net.

In this compound, palladium-mediated C-H functionalization could potentially occur on either aromatic ring.

Ortho-C-H functionalization of the aniline ring: Directed by the amino group, reactions such as arylation, acylation, or olefination could be achieved at the C2 and C6 positions nih.govnih.gov.

C-H functionalization of the dimethylphenoxy ring: While less common, C-H activation on this ring could also be possible, directed by the ether oxygen or potentially occurring at the most electronically enriched and sterically accessible positions.

The choice of ligand, oxidant, and reaction conditions plays a critical role in determining the chemo- and regioselectivity of these transformations nih.govnih.gov. This methodology offers a modern and efficient approach to synthesizing complex derivatives of this compound.

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is primarily determined by the resilience of the diaryl ether bond and the susceptibility of the aniline and dimethylphenol moieties to degradation.

The aniline functionality in this compound makes the molecule susceptible to oxidative degradation. The presence of the electron-donating amino group increases the electron density of the aromatic ring, facilitating oxidation. Under controlled oxidative conditions, using reagents such as hydrogen peroxide or ozone, the aniline ring can be oxidized to various products, including nitroso, nitro, and ultimately, quinone-like structures. The rate of oxidation is influenced by the pH of the medium and the presence of catalysts. Studies on substituted phenols have shown that electron-donating groups can increase the rate of oxidation by hydroxyl radicals mdpi.com.

Table 2: Pseudo-First-Order Rate Constants for the OH Radical Oxidation of Substituted Phenols

| Compound | Substituent | kobs (s-1) |

| Phenol | -H | 2.5 x 10-4 |

| p-Cresol | -CH3 | 4.2 x 10-4 |

| p-Methoxyphenol | -OCH3 | 7.1 x 10-4 |

| p-Nitrophenol | -NO2 | 1.1 x 10-4 |

This table provides data on the oxidative degradation of substituted phenols, which serves as a model for predicting the relative oxidative stability of the phenolic portion of this compound. Data adapted from studies on phenolic compound oxidation mdpi.com.

The diaryl ether linkage is generally characterized by high hydrolytic stability due to the strength of the C-O bond. Cleavage of this bond typically requires harsh conditions, such as high temperatures and pressures, or the use of strong acids or bases. However, photocatalytic methods have been developed for the hydrolysis of diaryl ethers under milder conditions. For instance, uranyl-photocatalyzed hydrolysis has been shown to cleave the C-O bond in various diaryl ethers at room temperature acs.orgnih.gov. The efficiency of this process can be influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups have been observed to promote the transformation nih.gov.

Table 3: Uranyl-Photocatalyzed Hydrolysis of Substituted Diaryl Ethers

| Diaryl Ether | Substituent(s) | Product Yield (%) |

| Diphenyl ether | None | 85 |

| 4-Methoxydiphenyl ether | 4-OCH3 | 75 |

| 4-Nitrodiphenyl ether | 4-NO2 | 92 |

| 4,4'-Dinitrodiphenyl ether | 4-NO2, 4'-NO2 | 98 |

This table illustrates the influence of substituents on the photocatalytic hydrolysis of the ether linkage in model diaryl ethers. Data is based on findings from uranyl-photocatalyzed hydrolysis studies acs.orgnih.gov.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and designing synthetic routes.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is cleaved in the rate-limiting step wikipedia.orglibretexts.org. In the context of SNAr reactions, the absence of a significant KIE when a C-H bond ortho to the leaving group is deuterated would support the addition-elimination mechanism, where the initial nucleophilic attack is the rate-determining step, not the subsequent proton removal nih.gov.

Table 4: Illustrative Kinetic Isotope Effects for Different Reaction Mechanisms

| Reaction Type | Isotopic Substitution | Typical kH/kD | Mechanistic Implication |

| E2 Elimination | C-H bond at the β-carbon | 4-8 | C-H bond cleavage in the rate-determining step libretexts.org |

| Electrophilic Aromatic Substitution | C-H bond at the site of substitution | ~1 | C-H bond cleavage is not rate-determining youtube.com |

| SNAr (addition-elimination) | C-H bond ortho to leaving group | ~1 | Nucleophilic addition is rate-determining nih.gov |

This table provides typical KIE values and their mechanistic interpretations for relevant reaction types.

The direct observation and characterization of reaction intermediates provide invaluable insight into a reaction mechanism. In the case of SNAr reactions of activated diaryl ethers, the key intermediate is the Meisenheimer complex. These complexes are typically transient but can be stabilized and even isolated in some cases, particularly when the aromatic ring is highly electron-deficient. Spectroscopic techniques such as NMR and UV-Vis are instrumental in identifying and characterizing these intermediates. For instance, the formation of a Meisenheimer complex is often accompanied by a significant upfield shift of the aromatic proton signals in the 1H NMR spectrum and the appearance of characteristic long-wavelength absorption bands in the UV-Vis spectrum.

While no specific data exists for the isolation of intermediates in reactions of this compound, studies on analogous systems, such as the reaction of 2,4,6-trinitroanisole with methoxide, have allowed for the successful isolation and characterization of the corresponding Meisenheimer complex.

Hammett-Type Analysis of Substituent Effects

A Hammett-type analysis provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. This is achieved by correlating reaction rates or equilibrium constants for a series of substituted compounds with a set of substituent constants (σ) and a reaction constant (ρ). The fundamental relationship is expressed by the Hammett equation:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic influence (both inductive and resonance effects) of a particular substituent.

For this compound, the 2,4-dimethylphenoxy group acts as a substituent on the aniline ring. A Hammett-type analysis would seek to quantify the electronic effect of this group on the reactivity of the amino (-NH₂) functional group. The reactivity of the amino group, particularly its basicity and nucleophilicity, is highly dependent on the electron density at the nitrogen atom.

The 2,4-dimethylphenoxy substituent influences the electronic properties of the aniline ring through a combination of inductive and resonance effects. The ether oxygen is inductively electron-withdrawing due to its high electronegativity. However, it is also capable of donating a lone pair of electrons to the aromatic ring through resonance, which is an electron-donating effect. The two methyl groups on the phenoxy ring are electron-donating through hyperconjugation and induction, which in turn influences the electronic nature of the phenoxy group itself.

A comprehensive Hammett-type analysis would involve synthesizing a series of anilines with different substituents at the 3-position and measuring their reaction rates for a specific chemical transformation, such as acylation or diazotization. The logarithm of the relative rate constants (log(k/k₀)) would then be plotted against the known Hammett σ constants for each substituent. The resulting plot, known as a Hammett plot, would ideally yield a straight line, the slope of which is the reaction constant, ρ.

To illustrate the principles of a Hammett-type analysis, the following table provides the Hammett sigma constants for a selection of substituents. These values are instrumental in predicting how a given substituent will affect the reactivity of a parent molecule like aniline. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

To further demonstrate how a Hammett plot is constructed, consider a hypothetical reaction of 3-substituted anilines. The table below presents hypothetical rate constants (k) for this reaction, along with the calculated log(k/k₀) values, which would be plotted against the corresponding σ_meta constants to determine the reaction constant, ρ.

Hypothetical Reaction Data for Hammett Plot of 3-Substituted Anilines

| Substituent (X) | σ_meta | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |

|---|---|---|---|

| -H (k₀) | 0.00 | 1.0 x 10⁻⁴ | 0.00 |

| -CH₃ | -0.07 | 2.1 x 10⁻⁴ | 0.32 |

| -OCH₃ | 0.12 | 4.5 x 10⁻⁵ | -0.35 |

| -Cl | 0.37 | 8.9 x 10⁻⁶ | -1.05 |

| -NO₂ | 0.71 | 1.2 x 10⁻⁷ | -2.92 |

A plot of log(k/k₀) versus σ_meta from this hypothetical data would yield a straight line with a negative slope, indicating that the reaction is facilitated by electron-donating groups and hindered by electron-withdrawing groups. This is typical for reactions where the aniline acts as a nucleophile, as the transition state develops a positive charge that is stabilized by electron-donating substituents. The magnitude of the slope (ρ) would quantify the sensitivity of this particular reaction to the electronic effects of the substituents. For this compound, the electron-donating nature of the substituent would be expected to result in a higher reaction rate compared to unsubstituted aniline in such a reaction.

Derivatization Strategies and Structural Analogue Design Based on the 3 2,4 Dimethylphenoxy Aniline Scaffold

Modifications of the 2,4-Dimethylphenyl Moiety

The introduction of electron-withdrawing groups (EWGs), such as nitro (–NO₂) or cyano (–CN) groups, can significantly impact a molecule's properties by decreasing the electron density of the aromatic ring. This modification can influence factors like acidity, reactivity, and intermolecular interactions. In related aniline (B41778) systems, the presence of strongly deactivating groups like a nitro group has been shown to diminish certain biological activities, such as antioxidant potential. acs.org

Standard electrophilic aromatic substitution reactions, such as nitration (using a mixture of nitric and sulfuric acid), can be used to introduce these groups onto the phenoxy ring. The directing effects of the existing methyl and phenoxy ether groups would need to be considered to control the position of the new substituent. Computational studies on other scaffolds have shown that EWGs can weaken intramolecular hydrogen bonds in certain contexts. researchgate.net

Conversely, adding electron-donating groups (EDGs) like methoxy (B1213986) (–OCH₃) or additional alkyl groups increases the electron density of the aromatic ring. This can enhance stability and has been shown to increase the antioxidant activity in analogous series of compounds. acs.org For instance, derivatives bearing 3,4-dimethoxy-substituted aniline moieties have demonstrated strong activity in some assays. acs.org The introduction of a methoxy substituent at the para position of a phenoxy moiety has been found to be a feature in highly active compounds in other studies. nih.gov

Halogen atoms (F, Cl, Br, I) are frequently incorporated into bioactive molecules to modulate lipophilicity, metabolic stability, and binding interactions. The halogenation of the 2,4-dimethylphenyl ring can be achieved through electrophilic halogenation reactions.

Dehalogenation, the removal of a halogen, can also be a crucial synthetic step. For example, a multi-step synthesis to produce specific halogenated anilines may involve the halogenation of a precursor followed by nitration, reduction, and finally, dehalogenation to yield the target molecule. google.com

Modifications of the Aniline Ring

Direct modification of the aniline ring, beyond N-substitution, offers another avenue for creating structural analogues. This includes the introduction of substituents onto the ring or altering the substitution pattern itself.

The synthesis of positional isomers, where the phenoxy group is attached to a different position on the aniline ring (e.g., 2- or 4-), is a fundamental strategy in structure-activity relationship (SAR) studies. The relative positions of the amino and phenoxy groups can drastically alter the molecule's three-dimensional shape and its ability to interact with biological targets.

The synthesis of these isomers typically requires starting from different precursors. For example, the synthesis of 4-(2,4-dimethylphenoxy)aniline would involve the coupling of 2,4-dimethylphenol (B51704) with a 4-halo-nitrobenzene derivative, followed by reduction of the nitro group.

Introduction of Additional Functional Groups

The introduction of diverse functional groups onto the 3-(2,4-Dimethylphenoxy)aniline core can significantly alter its electronic properties, lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can be targeted at either the aniline or the phenoxy ring.

On the Aniline Ring:

The amino group of the aniline moiety is a primary site for derivatization. Common modifications include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atom can influence the basicity of the amine and introduce steric bulk, which may affect binding to biological targets.

Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides can modulate the electronic nature of the aniline ring and introduce new interaction points.

Sulfonylation: The formation of sulfonamides can significantly alter the acidity and solubility of the resulting compound.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at various positions on the aniline ring can impact lipophilicity and metabolic stability, and they can also serve as handles for further functionalization through cross-coupling reactions.

On the Phenoxy Ring:

The 2,4-dimethylphenoxy ring also presents opportunities for functionalization, although it is generally less reactive than the aniline ring.

Electrophilic Aromatic Substitution: The electron-donating nature of the methyl and phenoxy groups directs electrophiles to the ortho and para positions relative to the ether linkage. Nitration, halogenation, and Friedel-Crafts reactions could be employed to introduce substituents.

Modification of Methyl Groups: The benzylic protons of the methyl groups can be functionalized through radical reactions, although this approach may lack selectivity.

An illustrative table of potential derivatives is provided below. It is important to note that the specific synthetic routes and resulting properties would require experimental validation.

| Derivative Name | Modification | Potential Impact on Properties |

| N-Acetyl-3-(2,4-dimethylphenoxy)aniline | Acylation of the amino group | Decreased basicity, increased hydrogen bonding potential |

| 5-Bromo-3-(2,4-dimethylphenoxy)aniline | Bromination of the aniline ring | Increased lipophilicity, potential for further functionalization |

| 3-(2,4-Dimethyl-5-nitrophenoxy)aniline | Nitration of the phenoxy ring | Increased electron-withdrawing character, potential for reduction to an amino group |

| N-(Methylsulfonyl)-3-(2,4-dimethylphenoxy)aniline | Sulfonylation of the amino group | Increased acidity, altered solubility |

Synthesis of Conformationally Restricted Analogues

The this compound molecule possesses considerable conformational flexibility due to the rotation around the C-O-C ether linkage and the C-N bond. Restricting this flexibility by incorporating the scaffold into cyclic systems can lead to analogues with enhanced selectivity for biological targets and improved metabolic stability.

Several strategies can be envisioned for the synthesis of conformationally restricted analogues, drawing inspiration from methods used for other diaryl ether and diphenylamine (B1679370) systems:

Bridging the Aniline and Phenoxy Rings: The formation of an additional ring connecting the two aromatic moieties can lock the conformation. This could be achieved through intramolecular cyclization reactions, such as Pictet-Spengler or Friedel-Crafts type reactions, after introducing appropriate functional groups. For instance, introducing a hydroxymethyl group on the aniline ring and a reactive site on the phenoxy ring could enable an intramolecular etherification to form a dibenzoxepine or related heterocyclic system.

Incorporation into Macrocycles: For applications in materials science or as host molecules, the this compound unit could be incorporated into a larger macrocyclic structure.

The synthesis of such constrained analogues is often challenging and requires multi-step synthetic sequences.

| Analogue Type | Synthetic Strategy | Potential Advantage |

| Dibenzoxepine derivative | Intramolecular etherification | Rigidified conformation, potentially enhanced target selectivity |

| Dihydroacridine derivative | Intramolecular cyclization (e.g., Bernthsen reaction) | Planarized and rigid structure |

| Macrocyclic ether-amine | Macrocyclization reaction | Potential for ion binding or host-guest chemistry |

Exploration of Stereochemical Analogues (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. However, derivatization can introduce chiral centers. For instance, alkylation of the amino group with a chiral substituent or the introduction of a chiral side chain on either of the aromatic rings would result in stereoisomers.

If a chiral derivative is synthesized, the exploration of its stereochemical analogues (enantiomers and diastereomers) is crucial, as different stereoisomers often exhibit distinct biological activities and pharmacokinetic profiles.

Asymmetric Synthesis: Chiral catalysts or chiral auxiliaries can be employed to synthesize a single enantiomer preferentially.

Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

The absolute configuration of the stereoisomers would need to be determined using methods like X-ray crystallography or by comparing their spectroscopic data with that of known compounds.

Structure-Reactivity Relationship (SRR) Studies of Analogues

The electronic properties of the substituents introduced will have a significant impact on the reactivity of both the aniline and phenoxy rings.

Aniline Ring Reactivity: The nucleophilicity of the amino group and the susceptibility of the aniline ring to electrophilic substitution will be influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) will increase the electron density and enhance reactivity towards electrophiles, while electron-withdrawing groups (EWGs) will have the opposite effect.

Computational studies, such as the calculation of molecular electrostatic potentials and frontier molecular orbital energies, can provide valuable insights into the reactivity of different analogues and guide the design of new derivatives with desired reactivity profiles. researchgate.net

A hypothetical SRR study might involve synthesizing a series of analogues with systematically varied substituents and measuring their reaction rates in a model reaction, such as N-acetylation or electrophilic bromination. The results could then be correlated with substituent parameters (e.g., Hammett constants) to quantify the electronic effects on reactivity.

| Substituent on Aniline Ring | Predicted Effect on Amino Group Nucleophilicity | Predicted Effect on Electrophilic Aromatic Substitution |

| -OCH3 (EDG) | Increase | Increase |

| -Cl (EWG by induction, EDG by resonance) | Decrease | Decrease (deactivating, ortho, para-directing) |

| -NO2 (strong EWG) | Significant Decrease | Significant Decrease (deactivating, meta-directing) |

Advanced Spectroscopic and Spectrometric Investigations of 3 2,4 Dimethylphenoxy Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. For 3-(2,4-Dimethylphenoxy)aniline and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹C) signals and for elucidating the molecule's connectivity and spatial arrangement.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are instrumental in establishing the bonding framework of a molecule by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both the aniline (B41778) and dimethylphenoxy rings, aiding in their sequential assignment. For instance, the protons on the aniline ring would show a distinct pattern of cross-peaks corresponding to their ortho, meta, and para relationships.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. rsc.orgcolumbia.edu This is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. For this compound, each protonated aromatic and methyl carbon would exhibit a cross-peak with its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. rsc.orgcolumbia.edu This is crucial for connecting different fragments of the molecule. For this compound, key HMBC correlations would be observed between the protons of one aromatic ring and the carbons of the other, via the ether linkage. For example, the proton ortho to the ether linkage on the aniline ring would show a correlation to the carbon atom of the dimethylphenoxy ring that is bonded to the oxygen atom.

A hypothetical data table summarizing the expected 2D NMR correlations for this compound is presented below. The exact chemical shifts are illustrative and would be determined from experimental data.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H-2' | H-6' | C-2' | C-1', C-4', C-6' |

| H-6' | H-2' | C-6' | C-1', C-2', C-4' |

| H-3 | H-5 | C-3 | C-1, C-5, C-O(phenoxy) |

| H-5 | H-3, H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-2, C-4, C-5 |

| CH₃ (2-position) | - | C-CH₃ (2-position) | C-1, C-2, C-3 |

| CH₃ (4-position) | - | C-CH₃ (4-position) | C-3, C-4, C-5 |

Advanced NMR Methods for Conformational Analysis and Dynamics (e.g., NOESY)

The three-dimensional structure and flexibility of diaryl ether compounds are critical to their function. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is invaluable for conformational analysis. chemrxiv.orgmdpi.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space, typically within 5 Å, regardless of whether they are connected through bonds.

For this compound, NOESY can be used to determine the preferred orientation of the two aromatic rings relative to each other. For instance, observing NOE cross-peaks between protons on the aniline ring and protons on the dimethylphenoxy ring would suggest a folded or non-extended conformation. The relative intensities of these cross-peaks can provide semi-quantitative information about the internuclear distances, which can then be used in computational modeling to generate a refined 3D structure. The study of related diaryl compounds has shown that the conformation can be influenced by the substitution pattern on the aromatic rings.

Solid-State NMR for Crystalline and Amorphous Forms of Derivatives

While solution-state NMR provides detailed information about molecules in a solvated environment, solid-state NMR (ssNMR) is essential for characterizing materials in their solid form, including crystalline polymorphs and amorphous states. nih.govmdpi.com This is particularly important for pharmaceutical applications where the solid-state form of a drug can affect its stability, solubility, and bioavailability.

For derivatives of this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a common ssNMR technique. The chemical shifts in the solid state can be different from those in solution due to packing effects and the absence of solvent. These differences can provide insights into the intermolecular interactions in the solid state. Furthermore, ssNMR can distinguish between different crystalline forms (polymorphs) of a compound, as they will generally exhibit different ¹³C chemical shifts and relaxation times. Two-dimensional ssNMR experiments can also be employed to establish through-space connectivities in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of molecular structures through fragmentation analysis. researchgate.net

MS/MS for Structural Elucidation of Complex Derivatives

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the precursor ion's structure.

For complex derivatives of this compound, MS/MS is indispensable for confirming their identity and structure. The fragmentation of the parent molecule will likely involve cleavage of the ether bond, as well as fragmentations within the aniline and dimethylphenoxy moieties. By analyzing the masses of the fragment ions, the different substituents and their locations on the aromatic rings can be identified. For instance, the loss of a methyl group or the cleavage of the C-O-C ether bond would produce characteristic fragment ions. In a study of isomeric substituted diaryl ethers, it was found that ortho and para isomers exhibit distinct fragment ions under electron ionization conditions, with ortho isomers showing characteristic [M-OH]⁺ and [M-H₂O]⁺ ions. nih.gov

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Structural Implication |

|---|---|---|---|

| [M+H]⁺ | [M+H - CH₃]⁺ | CH₃ | Loss of a methyl group |

| [M+H]⁺ | [C₆H₇N]⁺ | C₈H₁₀O | Cleavage of the ether bond (aniline fragment) |

| [M+H]⁺ | [C₈H₁₁O]⁺ | C₆H₆N | Cleavage of the ether bond (dimethylphenoxy fragment) |

Applications in Reaction Monitoring and Impurity Profiling

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a vital tool for monitoring the progress of chemical reactions and for identifying and quantifying impurities in pharmaceutical substances and other chemical products. researchgate.netmdpi.comajrconline.org

Reaction Monitoring: The synthesis of this compound and its derivatives, often achieved through methods like the Ullmann condensation, can be monitored in near real-time using LC-HRMS. By analyzing small aliquots of the reaction mixture at different time points, the consumption of starting materials and the formation of the desired product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Impurity Profiling: The identification and quantification of impurities are critical aspects of quality control. LC-HRMS can separate and detect impurities present in a sample of this compound, even at very low concentrations. The accurate mass measurement capabilities of HRMS allow for the determination of the elemental composition of these impurities, which, combined with MS/MS fragmentation data, facilitates their structural elucidation. Common impurities could include unreacted starting materials, by-products from side reactions (e.g., homocoupling of the starting materials), or degradation products. For example, in the determination of amitraz (B1667126) and its degradation product 2,4-dimethylaniline (B123086) in honey, LC-MS/MS was used for confirmation. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. For this compound and its derivatives, these methods provide a detailed fingerprint of the molecular structure. The analysis of vibrational spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which aids in the precise assignment of observed vibrational bands. nih.govglobalresearchonline.net

The vibrational spectrum of this compound is characterized by the distinct modes of its constituent parts: the aniline ring, the phenoxy group, the ether linkage, and the methyl substituents.

Key Vibrational Modes:

Amino (NH₂) Group Vibrations: The aniline moiety gives rise to characteristic N-H stretching vibrations, typically observed in the 3400-3500 cm⁻¹ region as asymmetric and symmetric stretching bands. The NH₂ scissoring (bending) mode is expected around 1600-1630 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) rings are found in the 1450-1600 cm⁻¹ region. The pattern of these bands can provide information about the substitution pattern of the rings.

Ether (C-O-C) Linkage: The diaryl ether linkage is characterized by its asymmetric and symmetric stretching vibrations. The strong asymmetric C-O-C stretching band is typically one of the most intense in the infrared spectrum and is expected in the 1200-1270 cm⁻¹ range.

Methyl (CH₃) Group Vibrations: The two methyl groups on the phenoxy ring contribute to C-H asymmetric and symmetric stretching vibrations near 2950 cm⁻¹ and 2870 cm⁻¹, respectively. Bending vibrations for the methyl groups are also observable in the 1375-1450 cm⁻¹ region.

Analysis of these spectra, particularly in the solid state, can also reveal information about intermolecular interactions. For instance, shifts in the N-H stretching frequencies can indicate the presence and strength of hydrogen bonding between molecules in the crystal lattice.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3400 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | Benzene Rings | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | FT-IR, Raman |

| N-H Scissoring (Bending) | Amino (-NH₂) | 1600 - 1630 | FT-IR |

| Aromatic C=C Stretch | Benzene Rings | 1450 - 1600 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | Diaryl Ether | 1200 - 1270 | FT-IR |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives

Crystallographic studies of aniline derivatives reveal the critical role of intermolecular forces in dictating the crystal packing arrangement. nih.gov The amino group is a key participant in forming hydrogen bonds, often acting as a donor in N-H···N or N-H···O interactions that link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

Furthermore, the aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions, along with weaker C-H···π forces, contribute significantly to the stability of the crystal lattice. nih.gov Analysis of the crystal structure of a related compound, 2-bromo-4,6-dimethylaniline, shows molecules linked into chains via N-H···N hydrogen bonds. nih.gov Similarly, the crystal structure of 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline reveals molecules stacked through π–π interactions with a centroid–centroid separation of 3.7357 (12) Å. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.2790 (6) |

| b (Å) | 14.4810 (6) |

| c (Å) | 6.1928 (3) |

| β (°) | 103.116 (3) |

| Volume (ų) | 1159.77 (9) |

| Key Intermolecular Interaction | N—H···O hydrogen bonds, π–π stacking |

Electronic Spectroscopy (UV-Vis Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, provides valuable information on the electronic transitions and photophysical properties of molecules. For this compound, the UV-Vis spectrum is dominated by π-π* transitions within the two aromatic rings. The presence of the electron-donating amino (-NH₂) group and the ether oxygen atom can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

The interaction between the nitrogen lone pair of the amino group and the π-system of the aniline ring, along with the influence of the dimethylphenoxy substituent, governs the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals dictates the absorption wavelength.

Many aniline derivatives are known to be fluorescent, emitting light after being excited to a higher electronic state. The fluorescence properties, such as the emission wavelength and quantum yield, are highly sensitive to the molecular environment. For instance, studies on related fluorescent amino acids like 3-[2-cyano-4-(dimethylamino)phenyl]alanine show significant enhancement of fluorescence intensity and lifetime in non-polar environments compared to water. researchgate.net This sensitivity can be attributed to changes in hydrogen bonding or local polarity that affect the energy of the excited state. The photophysical properties of these compounds are crucial for their potential application in molecular probes and materials science.

| Compound Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Key Feature |

|---|---|---|---|

| Substituted Phenylalanines | ~280-350 | ~350-500 | Environment-sensitive fluorescence. researchgate.netrsc.org |

| Tris-(4-phenoxyphenyl)amine | ~310 | ~415 | Exhibits fluorescence in the violet-blue region. researchgate.net |

Theoretical and Computational Chemistry Studies of 3 2,4 Dimethylphenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These methods are crucial for understanding electronic structure and related properties.

From this optimized structure, a wealth of electronic data can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For 3-(2,4-Dimethylphenoxy)aniline, the amine group (-NH2) would be expected to be a primary site for nucleophilic attack, while the aromatic rings would also exhibit regions of varying electron density due to the influence of the methyl and phenoxy substituents.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: This data is illustrative and represents the type of results obtained from DFT calculations.)

| Property | Calculated Value | Unit |

| Total Energy | -748.987 | Hartrees |

| HOMO Energy | -5.21 | eV |

| LUMO Energy | -0.15 | eV |

| HOMO-LUMO Gap | 5.06 | eV |

| Dipole Moment | 1.85 | Debye |

For even greater accuracy, particularly for specific electronic properties, ab initio methods can be employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. These high-level calculations could be used to refine the energetics and electronic properties calculated by DFT. For a molecule of this size, such calculations would be demanding but could serve as a benchmark to validate the chosen DFT functional.

The flexibility of this compound is primarily defined by the rotation around its C-O-C ether linkage and the C-N bond. A Potential Energy Surface (PES) scan is a computational experiment used to explore this flexibility. By systematically rotating one or more dihedral angles and calculating the energy at each step, a profile of the molecule's conformational energy landscape can be constructed.

For this molecule, two key dihedral angles would be scanned:

C(aniline ring)-O-C(dimethylphenyl ring)-C(dimethylphenyl ring): This scan would reveal the rotational barrier around the ether bond, identifying the most stable (lowest energy) and least stable (highest energy) conformations.

C(phenoxy)-C(aniline ring)-N-H: Rotation around this bond would describe the orientation of the amine group relative to the aniline (B41778) ring.

The results would identify the global minimum energy conformation and any local minima, providing insight into the shapes the molecule is most likely to adopt.

Molecular Dynamics (MD) Simulations

While quantum calculations examine static structures, Molecular Dynamics (MD) simulations model the movement of atoms over time, offering a dynamic picture of molecular behavior.

In a conceptual framework, MD simulations can be used to study how this compound might interact with a generic target surface or a simple molecular receptor. In this non-biological context, the "target" could be a graphene sheet or a simple crystalline surface. The simulation would track the trajectory of the aniline derivative as it approaches and interacts with the surface.

By analyzing the simulation, one could determine the preferred orientation of the molecule upon binding, the strength of the interaction (e.g., through van der Waals forces or hydrogen bonding from the amine group), and the residence time of the molecule on the surface. This provides a conceptual understanding of its intermolecular interaction potential.

The conformation and behavior of a molecule can be significantly influenced by its environment. MD simulations are ideal for studying these solvent effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane), its dynamic behavior can be observed.

Molecular Docking and Virtual Screening (for potential target interactions, excluding biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations can be employed to investigate its potential interactions with various macromolecular targets. This process involves generating a three-dimensional structure of the ligand, this compound, and docking it into the binding site of a target protein. The scoring functions then estimate the binding affinity, providing a rank of the potential efficacy of the compound as a ligand for that specific target.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound and its analogs, virtual screening of large compound libraries, such as those from Enamine, can be performed to identify molecules with similar structural features that may exhibit desirable interactions with a biological target. This process can be significantly accelerated by employing hierarchical screening approaches. blogspot.com

The following table illustrates a hypothetical docking result for this compound against a generic protein kinase target, showcasing the types of interactions that are typically evaluated.

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | ASP 86 | 2.9 |

| Pi-Pi Stacking | PHE 145 | 4.5 |

| Hydrophobic | LEU 23, VAL 31, ILE 84 | 3.5 - 5.0 |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling (theoretical development)

QSAR and QSRR models are mathematical relationships that correlate the chemical structure of a compound with its activity or reactivity. nih.govnih.gov These models are developed by analyzing a dataset of compounds with known activities or properties and are crucial for predicting the behavior of new, untested compounds.

The foundation of any QSAR/QSRR model is the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. biointerfaceresearch.comucsb.edu For this compound, a wide array of descriptors would be calculated, falling into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum chemical calculations, these include HOMO/LUMO energies, dipole moment, and atomic charges. nih.govdergipark.org.tr

Physicochemical Descriptors: Such as logP (lipophilicity) and molar refractivity.

Once generated, a crucial step is the selection of the most relevant descriptors to build a robust and predictive model. Techniques like stepwise multiple linear regression or genetic algorithms are often employed for this purpose. biointerfaceresearch.com

Below is a table of hypothetical calculated descriptors for this compound.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 213.28 g/mol |

| Physicochemical | LogP | 3.8 |

| Quantum-Chemical | HOMO Energy | -5.2 eV |

| Quantum-Chemical | LUMO Energy | -0.8 eV |

| Geometrical | Molecular Surface Area | 220 Ų |

This is a hypothetical data table for illustrative purposes.

A developed QSAR/QSRR model must be rigorously validated to ensure its predictive power and robustness. researchgate.net Validation is typically performed using both internal and external validation techniques.

Internal Validation: Methods like leave-one-out cross-validation (LOO-CV) are used to assess the stability and predictive ability of the model on the training set. A high q² value (typically > 0.5) from cross-validation indicates a good model.

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development. The predictive r² (pred_r²) is a key statistic here, with a value > 0.6 generally considered acceptable.

The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models to ensure their reliability for regulatory purposes. researchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms, including the identification of intermediates and transition states. researchgate.netresearchgate.net For this compound, these methods can be used to predict its synthetic pathways and potential degradation routes.

The formation of the diaryl ether linkage in this compound can be studied computationally. For example, the Ullmann condensation or Buchwald-Hartwig amination are common methods for forming such bonds. Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the reaction, identifying the minimum energy pathways. nih.gov

These calculations can determine the geometries and energies of the reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

The following table presents hypothetical energy values for a proposed reaction pathway for the synthesis of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.7 |

This is a hypothetical data table for illustrative purposes.

Advanced Analytical Methodologies for Research Applications of 3 2,4 Dimethylphenoxy Aniline

Chromatographic Separation Techniques.

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate and quantify components of a mixture. For 3-(2,4-Dimethylphenoxy)aniline, various chromatographic techniques are employed to ensure its purity and to study its behavior in chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for real-time monitoring of its synthesis or degradation. A reversed-phase HPLC method is typically the most suitable approach for this non-polar compound.

Detailed research findings indicate that a C18 column is effective for the separation of aniline (B41778) derivatives. nih.gov The method's parameters can be optimized to achieve baseline separation of the main compound from any impurities or by-products. A typical HPLC method for the analysis of substituted anilines would employ a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. nih.govsielc.com UV detection is commonly used, with the wavelength set to the absorbance maximum of the aniline derivative to ensure high sensitivity. sielc.com

For reaction monitoring, aliquots can be withdrawn from the reaction mixture at various time intervals, quenched, and injected into the HPLC system. The resulting chromatograms provide a quantitative measure of the consumption of reactants and the formation of products, allowing for the determination of reaction kinetics.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct analysis of polar compounds like anilines can be challenging due to their low volatility and potential for peak tailing. thermofisher.com Therefore, a derivatization step is often necessary to convert this compound into a more volatile and thermally stable derivative. jfda-online.comnih.gov

Common derivatization techniques for amines include silylation and acylation. nih.govresearchgate.net Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. unina.itnih.gov Acylation with reagents like acetic anhydride (B1165640) can also be employed. mdpi.com